N1-(5-chloro-2-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide
CAS No.: 899955-41-0
Cat. No.: VC5204827
Molecular Formula: C22H26ClN3O4
Molecular Weight: 431.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899955-41-0 |
|---|---|
| Molecular Formula | C22H26ClN3O4 |
| Molecular Weight | 431.92 |
| IUPAC Name | N'-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide |
| Standard InChI | InChI=1S/C22H26ClN3O4/c1-15-3-5-16(6-4-15)19(26-9-11-30-12-10-26)14-24-21(27)22(28)25-18-13-17(23)7-8-20(18)29-2/h3-8,13,19H,9-12,14H2,1-2H3,(H,24,27)(H,25,28) |
| Standard InChI Key | QVFVXIULFDFDAD-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)OC)N3CCOCC3 |
Introduction
Structural Overview
Chemical Name:
N1-(5-chloro-2-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide
Molecular Formula:
C20H24ClN3O4
Molecular Weight:
Approx. 409.88 g/mol
Structural Features:
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Core Oxalamide Group: The molecule contains an oxalamide functional group, which is a derivative of oxalic acid.
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Substituents:
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A 5-chloro-2-methoxyphenyl group attached to the nitrogen atom.
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A morpholino group and a p-tolyl group linked through a 2-carbon ethyl chain.
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3D Conformation:
The morpholine ring adopts a chair conformation, while the aromatic groups are likely oriented to minimize steric hindrance.
Synthesis Pathway
The synthesis involves multi-step reactions starting from readily available precursors:
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Preparation of Oxalamide Backbone:
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Oxalyl chloride reacts with amines to form the oxalamide core.
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In this case, the reaction involves 5-chloro-2-methoxyaniline and a secondary amine containing morpholine and p-tolyl substituents.
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Functionalization of Aromatic Rings:
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The chloro and methoxy groups on the phenyl ring are introduced via electrophilic substitution reactions.
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Morpholine is incorporated through nucleophilic substitution.
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Final Coupling:
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The two functionalized components are coupled under controlled conditions to yield the final compound.
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Spectroscopic Characterization
The compound can be characterized using various spectroscopic techniques:
| Technique | Expected Results |
|---|---|
| 1H NMR | Signals for aromatic protons, aliphatic chains, and morpholine hydrogens. |
| 13C NMR | Peaks corresponding to carbon atoms in aromatic rings, carbonyl groups, and chains. |
| FT-IR | Characteristic bands for C=O (amide), C-N, and aromatic C-H stretching vibrations. |
| Mass Spectrometry (MS) | Molecular ion peak at m/z = 410 (M+H)+ confirming molecular weight. |
Potential Applications
| Field | Application |
|---|---|
| Medicinal Chemistry | Development of anticancer or antimicrobial agents. |
| Material Science | Use as a precursor for functionalized polymers or materials with specific properties. |
| Biochemistry | Study of enzyme-inhibitor interactions due to its amide backbone structure. |
Limitations and Future Research Directions
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Toxicity Studies:
Comprehensive in vitro and in vivo toxicity studies are required to evaluate safety profiles. -
Biological Evaluation:
Screening against various biological targets (e.g., enzymes, receptors) could reveal novel activities. -
Optimization:
Structural modifications may enhance potency or selectivity for specific applications.
This compound represents a promising candidate for further research in medicinal chemistry due to its versatile functional groups and potential biological activities.
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